molecular formula C12H15NO3 B7835395 Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate

Cat. No.: B7835395
M. Wt: 221.25 g/mol
InChI Key: LMUDHTHBENVWHS-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate is a heterocyclic compound featuring a benzoxazine core fused with an ethyl acetate moiety at the 3-position. This compound is synthesized via condensation reactions, such as the reaction of 2-aminophenol with ethyl 2,3-dibromopropanoate, though yields are typically low (12–24%) . Key synthetic challenges include regioselectivity in electrophilic substitutions (e.g., formylation) and stability under varying reaction conditions . The compound has been investigated in medicinal chemistry, particularly as a precursor for glycoprotein GPIIb/IIIa receptor antagonists , and related benzoxazine derivatives exhibit anticonvulsant activity as GABA prodrugs .

Properties

IUPAC Name

ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6,9,13H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUDHTHBENVWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis and Cyclization

A foundational strategy involves constructing the 1,4-benzoxazine core via Williamson ether synthesis . For example, 2-nitrophenol derivatives react with 2-bromoacetophenone in acetone with potassium carbonate as a base to form nitro intermediates (e.g., 3a , 83% yield). Subsequent nitro group reduction using Pd/C under hydrogen atmosphere generates amines, which undergo intramolecular Mannich cyclization to yield 3,4-dihydro-2H-1,4-benzoxazines. This method provides a versatile platform for introducing substituents at the 4-position.

Benzoxazole Reduction Pathway

An alternative route starts with benzoxazole derivatives , which are reduced using sodium borohydride in the presence of acetic acid to form dihydro intermediates. For instance, benzoxazole (5 ) treated with NaBH₄/CH₃COOH in tetrahydrofuran (THF) at 0°C produces 6 quantitatively. Subsequent ring closure with dibromoethane and potassium carbonate in refluxing acetone yields 3,4-dihydro-2H-1,4-benzoxazine.

Optimization of Reaction Conditions

Catalytic Systems and Solvents

  • Buchwald–Hartwig amination : Pd₂(dba)₃/XPhos catalysts enable N-arylation of benzoxazines with bromobenzene derivatives in toluene at 110°C.

  • Reductive amination : NaBH₄/BF₃·Et₂O in THF at 0°C efficiently reduces nitro groups without over-reduction.

  • Solvent effects : Acetone and DMF are preferred for Williamson ether synthesis, while THF enhances solubility in reduction steps.

Yield Comparison Across Methods

MethodKey StepYield (%)Reference
Williamson/MannichCyclization50
Benzoxazole reductionNaBH₄/CH₃COOH reduction90
EsterificationEthyl chloroacetate70

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Methylenic protons of the acetate group resonate at δ 4.1–4.3 ppm (quartet), while benzoxazine protons appear as multiplets at δ 3.6–4.0 ppm.

  • IR spectroscopy : Ester carbonyl stretches are observed at 1705–1740 cm⁻¹, and benzoxazine C-O-C bands at 1200–1250 cm⁻¹.

Chromatographic Purification

Flash chromatography using hexane/ethyl acetate gradients (20–40% ethyl acetate) effectively isolates the target compound from byproducts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate involves its interaction with specific molecular targets and pathways. For example, as a DNA topoisomerase inhibitor, the compound binds to the enzyme and prevents it from relaxing supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is particularly relevant in the context of its anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Acetate vs. 2-Carboxylate Derivatives

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate differs from its positional isomer, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, in the substitution pattern on the benzoxazine ring.

  • Synthetic Pathways: The 2-carboxylate derivatives are synthesized via reactions with ethyl bromocrotonate or 2,3-dibromopropanoate, achieving higher yields (e.g., 69–96%) compared to the 3-acetate derivatives .
  • Reactivity : Formylation of 2-carboxylate derivatives using Vilsmeier-Haack conditions yields 7-formyl products exclusively, whereas the 3-acetate derivatives may exhibit divergent regioselectivity due to steric and electronic effects .
Table 1: Key Properties of Positional Isomers
Property 3-Acetate Derivative 2-Carboxylate Derivative
Synthesis Yield 12–24% 69–96%
Formylation Regioselectivity Understudied 7-Formyl product dominant
Pharmacological Role GPIIb/IIIa antagonist precursor Anticonvulsant activity

Heteroatom Variants: Benzoxazine vs. Benzothiazine

Replacing the oxygen atom in benzoxazine with sulfur generates benzothiazine analogs, such as ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS 82191-17-1).

  • Electronic Effects : Sulfur’s lower electronegativity increases electron density in the thiazine ring, altering reactivity in electrophilic substitutions .
Table 2: Benzoxazine vs. Benzothiazine Comparison
Property Benzoxazine (O) Benzothiazine (S)
Molecular Formula C₁₃H₁₅NO₃ (example) C₁₂H₁₃NO₃S (example)
Melting Point 56–58°C (8e) Not reported
Key Pharmacological Role Anticonvulsant Enzyme binding (GBA1_HUMAN)

Substituent Effects: Halogenated and Nitro Derivatives

Substituents like chloro, bromo, or nitro groups significantly alter physical and chemical properties:

  • Chloro Derivatives: Ethyl 2-(4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (7f) exhibits a higher melting point (98–100°C) compared to non-halogenated analogs due to increased molecular symmetry .
  • Nitro Derivatives : Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 154365-37-4) shows reduced stability under acidic conditions, limiting its use in prodrug development .
Table 3: Substituent Impact on Properties
Derivative Substituent Melting Point Key Reactivity Change
7f 6-Cl 98–100°C Enhanced crystallinity
10f 6-Cl, 7-CHO 98–100°C Stabilized aldehyde group
Nitro derivative 6-NO₂ Not reported Acid sensitivity

Biological Activity

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring. This structural framework is known to impart various pharmacological properties. The ethyl group enhances solubility and bioavailability, making it a suitable candidate for drug development.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells. The most potent derivative showed an IC50 value ranging from 7.84 to 16.2 µM , indicating strong anti-proliferative activity .

Table 1: Anticancer Activity of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine Derivatives

CompoundCell LineIC50 (µM)
14fPC-37.84
14fMDA-MB-23116.2
14fMIA PaCa-2Not specified

The mechanism of action appears to involve the induction of apoptosis in cancer cells, with structural modifications enhancing activity through improved binding interactions with cellular targets .

2. Topoisomerase Inhibition

Ethyl 3,4-dihydro-2H-1,4-benzoxazine derivatives have also been investigated for their ability to inhibit human DNA topoisomerase I (hTopo I), an enzyme crucial for DNA replication and transcription. Inhibitory assays revealed that some derivatives effectively interrupted the enzyme-substrate binding, showcasing potential as chemotherapeutic agents .

Table 2: Inhibition Potency Against hTopo I

CompoundIC50 (µM)Mechanism of Action
BONC-001Not specifiedInterferes with enzyme-DNA interaction

The biological effects of ethyl 3,4-dihydro-2H-1,4-benzoxazine derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds trigger programmed cell death in cancer cells.
  • Topoisomerase Inhibition : Disruption of DNA topology leads to cell cycle arrest.
  • Antimicrobial Activity : Some derivatives exhibit broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria .

Case Studies

A notable case study involved the evaluation of various substituted benzoxazines for their antimicrobial activity. The compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml , indicating effective antimicrobial properties against pathogens such as Candida species and Escherichia coli .

Q & A

Basic: What are the primary synthetic routes for Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-acetate, and what challenges arise in achieving high yields?

Methodological Answer:
The compound is typically synthesized via condensation of 2-aminophenol with ethyl 2,3-dibromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux conditions. However, this route often yields <30% due to competing racemization and side reactions . An alternative approach involves hydrogenation of ethyl 2H-1,4-benzoxazine-3-carboxylate derivatives, which improves yields (up to 60–70%) but requires careful control of reducing agents (e.g., LiAlH₄) to preserve ester functionalities . Key challenges include managing stereochemical integrity and optimizing reaction time/temperature to suppress byproducts.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray crystallography is definitive for structural elucidation, as demonstrated in crystal structure reports of analogous benzoxazines (e.g., triclinic system with unit cell parameters: a = 5.64 Å, b = 11.16 Å, c = 13.37 Å) .
  • NMR spectroscopy (¹H/¹³C) identifies substituent patterns, with characteristic shifts for the dihydrobenzoxazine ring (δ 3.8–4.2 ppm for CH₂ groups) and ester carbonyl (δ 170–175 ppm) .
  • HPLC-MS ensures purity and monitors racemization during synthesis, particularly when chiral stationary phases (e.g., polysaccharide-based columns) are employed .

Basic: What in vitro assays are used to evaluate its biological activity, and how are mechanisms of action probed?

Methodological Answer:

  • Topoisomerase I inhibition assays measure IC₅₀ values via gel electrophoresis, where supercoiled DNA relaxation is quantified (e.g., BONC-013, a derivative, showed IC₅₀ = 0.0006 mM, surpassing camptothecin) .
  • Electrophoretic Mobility Shift Assay (EMSA) assesses DNA intercalation; non-intercalating inhibitors (e.g., BONC-013) are distinguished by the absence of DNA migration changes .
  • Enzyme-substrate binding studies use fluorescence quenching or surface plasmon resonance (SPR) to detect competitive inhibition .

Advanced: How can racemization be minimized during enantioselective synthesis of this compound?

Methodological Answer:
Racemization occurs via dehydrobromination of ethyl 2,3-dibromopropionate into acrylate intermediates. Strategies include:

  • Low-temperature reactions (<50°C) to slow down elimination pathways .
  • Multigram-scale HPLC enantioseparation using chiral columns (e.g., Chiralpak IA/IB) achieves >99.5% enantiomeric excess (ee) despite initial racemization rates of 34–46% .
  • Kinetic resolution by optimizing base strength (e.g., DBU vs. K₂CO₃) to favor SN2 mechanisms over racemization .

Advanced: What methodologies elucidate the enzyme inhibition mechanisms of benzoxazine derivatives?

Methodological Answer:

  • Molecular docking simulations predict binding interactions with topoisomerase I active sites (e.g., hydrogen bonding with Arg364/Asp533 residues) .
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, distinguishing competitive vs. non-competitive inhibition .
  • Site-directed mutagenesis validates critical enzyme residues involved in inhibitor binding, as seen in studies with camptothecin analogs .

Advanced: How can selective functionalization of the benzoxazine core enhance structure-activity relationship (SAR) studies?

Methodological Answer:

  • Regioselective alkylation at the N1 position is achieved using Cu(I)-catalyzed C-N cyclization, enabling introduction of chloro or methyl groups to modulate lipophilicity .
  • Reductive amination of 3-oxo derivatives with NaBH₄ selectively reduces lactam rings while preserving ester moieties, critical for probing metabolic stability .
  • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) installs aryl/heteroaryl substituents at the C6/C7 positions to optimize steric and electronic profiles .

Advanced: What strategies improve the scalability of enantiopure synthesis for pharmacological applications?

Methodological Answer:

  • Continuous-flow chemistry reduces racemization by minimizing residence time at high temperatures .
  • Design of Experiments (DoE) optimizes parameters (e.g., solvent polarity, base equivalents) to maximize ee and yield simultaneously .
  • Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer from racemic mixtures, though substrate compatibility requires validation .

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